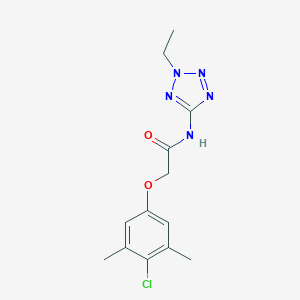![molecular formula C15H11ClN2O3S B244602 N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cellular processes such as growth, differentiation, and immune response, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer and autoimmune disorders.
作用机制
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of downstream effectors such as STAT proteins. This leads to a decrease in the expression of genes regulated by JAK/STAT signaling, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can inhibit cell proliferation and induce apoptosis by blocking JAK/STAT signaling. In immune cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can modulate cytokine production and immune response by inhibiting JAK/STAT signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation, by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for JAK kinases and its ability to inhibit downstream effectors such as STAT proteins. However, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has some limitations as well, including its potential off-target effects and its relatively low potency compared to other JAK inhibitors. Additionally, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
Future research on N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide could focus on several areas, including the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in various diseases, and the exploration of novel therapeutic targets within the JAK/STAT pathway. Additionally, the use of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
合成方法
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
科学研究应用
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling in various cellular processes and diseases. It has been shown to inhibit the activity of JAK2 and JAK3, as well as STAT3 and STAT5, which are downstream effectors of JAK signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response, among other areas of research.
属性
分子式 |
C15H11ClN2O3S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-2-4-11(5-3-10)17-15(22)18-14(19)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,17,18,19,22) |
InChI 键 |
NQDQJBNTLOPGCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



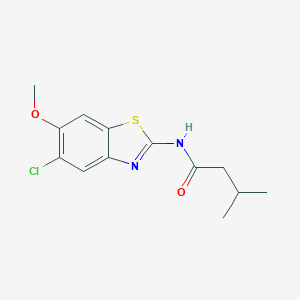
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
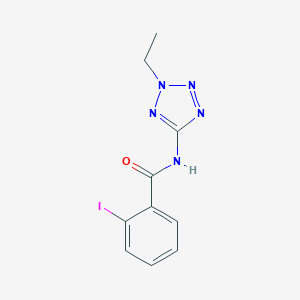
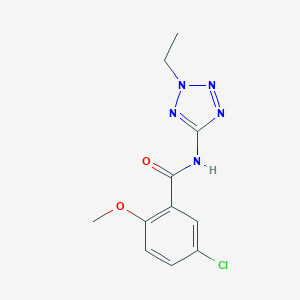
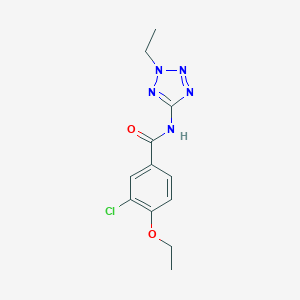
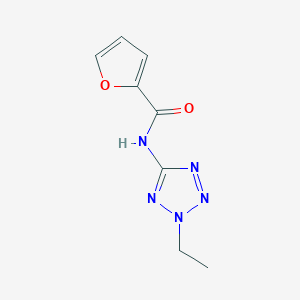
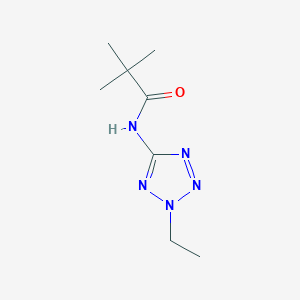
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
